![molecular formula C15H16N2O3S B7814609 4-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B7814609.png)
4-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-4-oxobutanoic acid is a complex organic compound featuring a benzothiazole ring fused with a pyrrolidine moiety and a butanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized via the condensation of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzothiazole intermediate. Finally, the butanoic acid group is added through an esterification reaction followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
4-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-4-oxobutanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity, while the butanoic acid group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[2-(1,3-Benzothiazol-2-yl)ethyl]-4-oxobutanoic acid: Similar structure but with an ethyl group instead of a pyrrolidine ring.
4-[2-(1,3-Benzothiazol-2-yl)methyl]-4-oxobutanoic acid: Features a methyl group in place of the pyrrolidine ring.
Uniqueness
4-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-4-oxobutanoic acid is unique due to the presence of the pyrrolidine ring, which can significantly alter its chemical properties and biological activity compared to its analogs. This structural difference can lead to variations in binding affinity, specificity, and overall bioactivity, making it a compound of particular interest for further research and development.
Properties
IUPAC Name |
4-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(7-8-14(19)20)17-9-3-5-11(17)15-16-10-4-1-2-6-12(10)21-15/h1-2,4,6,11H,3,5,7-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSQFRACYCBJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(=O)O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
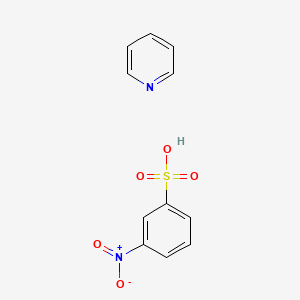
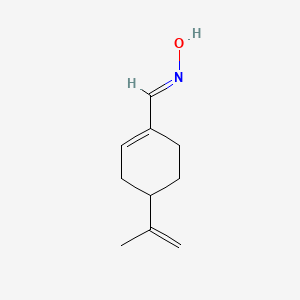
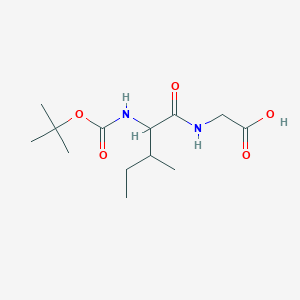
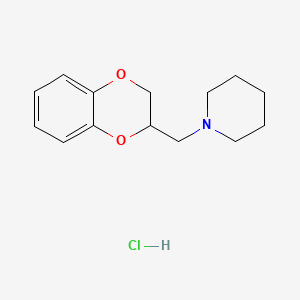
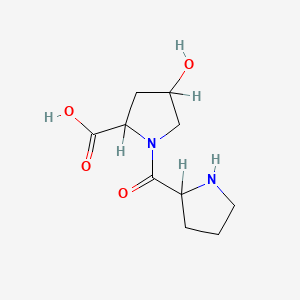
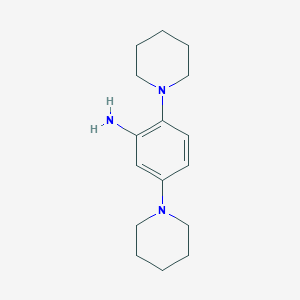
![3-[7-(2-ethoxy-2-oxoethyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B7814588.png)
![3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoicacid](/img/structure/B7814593.png)
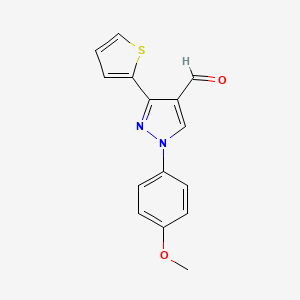
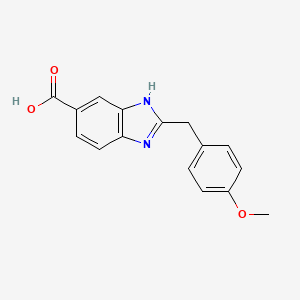
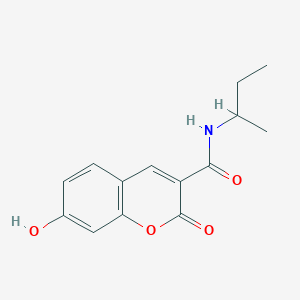
![4-(4-Chlorophenyl)-6-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7814632.png)
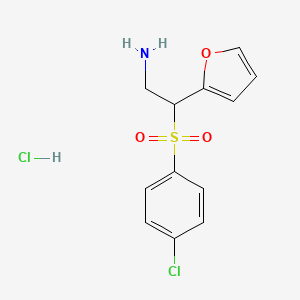
![4-(4-chlorophenyl)-6-[(2-hydroxypropyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7814648.png)
